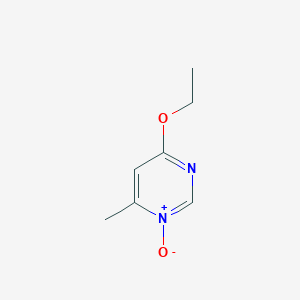
Pyrimidine, 4-ethoxy-6-methyl-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 4-ethoxy-6-methyl-, 1-oxide is a heterocyclic organic compound with the molecular formula C7H10N2O2. It is a derivative of pyrimidine, which is an aromatic, heterocyclic compound similar to pyridine. Pyrimidine derivatives are known for their wide occurrence in nature and their significant role in various biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives often involves multicomponent reactions and condensation processes. For Pyrimidine, 4-ethoxy-6-methyl-, 1-oxide, one common synthetic route includes the condensation of ethyl acetoacetate with amidines under catalytic conditions. This reaction typically requires a base such as ammonium acetate and can be facilitated by various catalysts like ZnCl2 .
Industrial Production Methods
Industrial production methods for pyrimidine derivatives often involve large-scale multicomponent reactions. These methods are designed to be efficient and cost-effective, utilizing readily available starting materials and catalysts to produce the desired compounds in high yields .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrimidine, 4-ethoxy-6-methyl-, 1-oxide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrimidine N-oxides, while reduction reactions may produce reduced pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
Pyrimidine, 4-ethoxy-6-methyl-, 1-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in various biological processes, including enzyme inhibition and DNA interaction.
Medicine: Investigated for its potential therapeutic applications, including antiviral, antibacterial, and anticancer activities.
Industry: Used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Pyrimidine, 4-ethoxy-6-methyl-, 1-oxide involves its interaction with various molecular targets and pathways. It acts as an inhibitor for cAMP-phosphodiesterase platelets, supports adenosine inhibition of thrombocytopenia, strengthens PGI2 anti-aggregation activity, and enhances the bio-synthesis of PGI2. Additionally, it decreases pulmonary hypertension .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimidine: An aromatic, heterocyclic compound with nitrogen atoms at positions 1 and 3 in the ring.
Pyrazine: A six-membered heterocyclic compound with nitrogen atoms at positions 1 and 4.
Pyridazine: A six-membered heterocyclic compound with nitrogen atoms at positions 1 and 2
Uniqueness
Pyrimidine, 4-ethoxy-6-methyl-, 1-oxide is unique due to its specific substitution pattern and the presence of an ethoxy group at position 4 and a methyl group at position 6. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Eigenschaften
CAS-Nummer |
58530-73-7 |
|---|---|
Molekularformel |
C7H10N2O2 |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
4-ethoxy-6-methyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C7H10N2O2/c1-3-11-7-4-6(2)9(10)5-8-7/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
RKROEUQWSQHEIC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC=[N+](C(=C1)C)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-Bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14608708.png)
![5-[5-(4-methoxyphenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14608715.png)

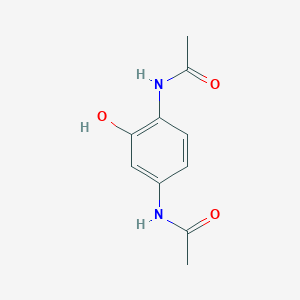
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14608732.png)
![1-Bromo-4-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B14608733.png)
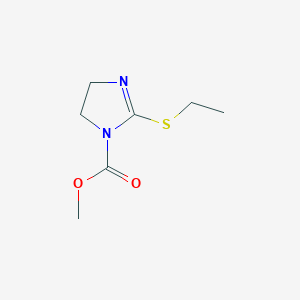
![[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]acetic acid](/img/structure/B14608754.png)

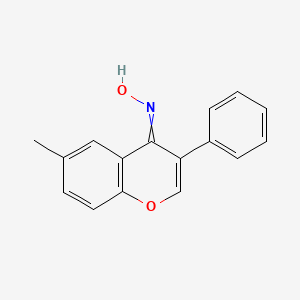

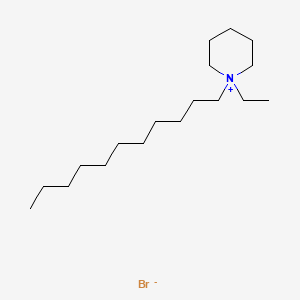
![2,5-Cyclohexadiene-1,4-dione, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14608796.png)

